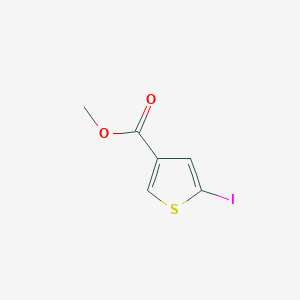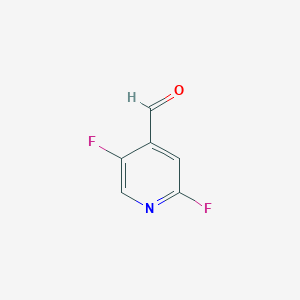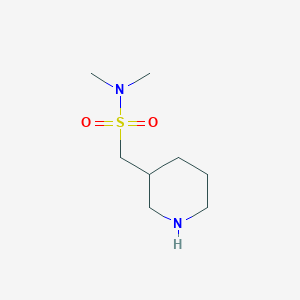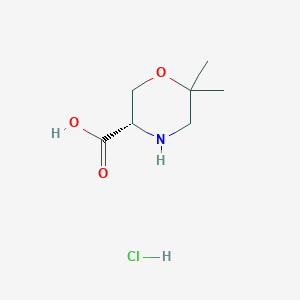
Methyl 5-iodothiophene-3-carboxylate
Descripción general
Descripción
Methyl 5-iodothiophene-3-carboxylate: is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 5-position and a carboxylate ester group at the 3-position of the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: The synthesis of methyl 5-iodothiophene-3-carboxylate typically begins with the halogenation of thiophene. Thiophene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 5-position.
Carboxylation: The iodinated thiophene is then subjected to carboxylation. This can be achieved by reacting the iodinated thiophene with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 5-iodothiophene-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of the iodine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. For example, treatment with strong oxidizing agents like potassium permanganate can lead to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfoxides, sulfones, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-iodothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, thiophene derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and conductive polymers. These materials are essential for the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of methyl 5-iodothiophene-3-carboxylate in biological systems is not fully understood. it is believed that the compound interacts with cellular targets through its thiophene ring and iodine substituent. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the iodine atom can form halogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chlorothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 5-fluorothiophene-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 5-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions and provide stronger halogen bonding interactions .
Propiedades
IUPAC Name |
methyl 5-iodothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAMEEQCWLGHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)










